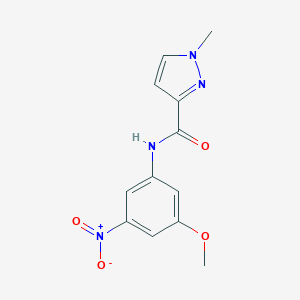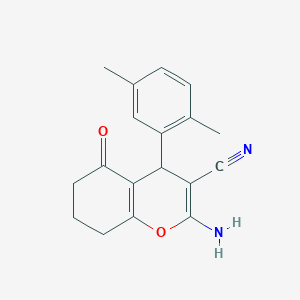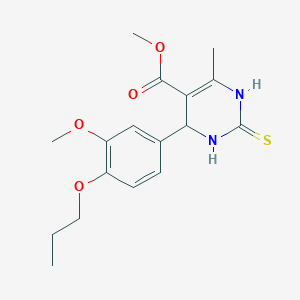
N~3~-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of 1,3-diketones with hydrazines.
Amidation: The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N~3~-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Halogenating agents such as bromine or chlorine
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)
Major Products Formed
Reduction of nitro group: Amino derivative
Substitution of methoxy group: Halogenated derivative
Hydrolysis of carboxamide group: Carboxylic acid and amine
Applications De Recherche Scientifique
N~3~-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of N3-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific application. For example, if it is used as an antimicrobial agent, it may exert its effects by inhibiting key enzymes or disrupting cell membrane integrity . The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
- 1-methyl-3-nitropyrazole
Uniqueness
N~3~-(3-METHOXY-5-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both nitro and methoxy groups on the phenyl ring, which can impart distinct chemical and biological properties. The combination of these functional groups with the pyrazole ring and carboxamide moiety makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H12N4O4 |
|---|---|
Poids moléculaire |
276.25g/mol |
Nom IUPAC |
N-(3-methoxy-5-nitrophenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12N4O4/c1-15-4-3-11(14-15)12(17)13-8-5-9(16(18)19)7-10(6-8)20-2/h3-7H,1-2H3,(H,13,17) |
Clé InChI |
KINKGSNMUZODID-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NC2=CC(=CC(=C2)OC)[N+](=O)[O-] |
SMILES canonique |
CN1C=CC(=N1)C(=O)NC2=CC(=CC(=C2)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Ethylsulfanyl)-6-(2-{5-nitro-2-furyl}vinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B446940.png)
![ethyl (2E)-7-methyl-3-oxo-5-phenyl-2-(pyridin-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B446943.png)

![ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B446946.png)
![2-[2-(4-fluorobenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B446949.png)

![2-({[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-6-methylphenol](/img/structure/B446951.png)
![N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]-1-[2-(trifluoromethyl)phenyl]methanimine](/img/structure/B446952.png)
![ETHYL 5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-[(4-NITROPHENYL)METHYLENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B446953.png)
![ETHYL 2-[(4-IODOPHENYL)METHYLENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B446956.png)
![ethyl 5-(3-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B446957.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(3-chlorophenoxy)propanohydrazide](/img/structure/B446961.png)
